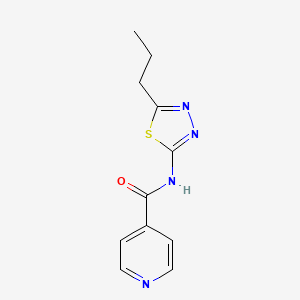
N-(5-propyl-1,3,4-thiadiazol-2-yl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-propyl-1,3,4-thiadiazol-2-yl)isonicotinamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound consists of a thiadiazole ring substituted with a propyl group at the 5-position and an isonicotinamide moiety at the 2-position.
作用机制
Target of Action
N-(5-propyl-1,3,4-thiadiazol-2-yl)isonicotinamide is a complex compound that has been synthesized and studied for its potential biological activities Compounds with similar structures, such as 1,3,4-thiadiazoles, have been associated with a broad spectrum of biological activities .
Mode of Action
It’s known that 1,3,4-thiadiazoles interact with their targets through various mechanisms, often involving the formation of intermolecular hydrogen bonds .
Biochemical Pathways
Compounds with a similar structure have been shown to inhibit the il-6/jak/stat3 pathway, which plays a crucial role in the proliferation and survival of certain cancer cells .
Result of Action
Preliminary biological tests have shown that the synthesized compound has moderate herbicidal activity against brassica campestris .
生化分析
Biochemical Properties
N-(5-propyl-1,3,4-thiadiazol-2-yl)isonicotinamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which stabilize the protein-ligand complex .
Cellular Effects
This compound impacts various cellular processes. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. The compound can induce apoptosis in certain cancer cell lines, making it a potential candidate for anticancer therapy. Additionally, it affects the cellular redox state, thereby influencing oxidative stress responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific biomolecules, leading to enzyme inhibition or activation. The compound’s structure allows it to fit into the active sites of enzymes, where it forms stable complexes through hydrogen bonds and van der Waals interactions. This binding can result in conformational changes in the enzyme, affecting its activity and, consequently, the biochemical pathways it regulates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced metabolic activity and improved stress responses. At high doses, it can cause toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. The compound can also affect the levels of key metabolites, thereby altering the metabolic flux. Its role in these pathways highlights its potential as a modulator of metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity. It is often found in the cytoplasm and nucleus, where it interacts with various biomolecules. The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell .
准备方法
The synthesis of N-(5-propyl-1,3,4-thiadiazol-2-yl)isonicotinamide typically involves the reaction of 2-amino-5-propyl-1,3,4-thiadiazole with isonicotinoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
化学反应分析
N-(5-propyl-1,3,4-thiadiazol-2-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the thiadiazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
科学研究应用
N-(5-propyl-1,3,4-thiadiazol-2-yl)isonicotinamide has several scientific research applications:
相似化合物的比较
N-(5-propyl-1,3,4-thiadiazol-2-yl)isonicotinamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
2-Hydroxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide: This compound has similar antimicrobial properties but differs in its chemical structure and specific biological activities.
N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide: This derivative exhibits moderate herbicidal activity and has a different substitution pattern on the thiadiazole ring.
N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: Known for its anticancer activity, this compound has a trifluoromethyl group at the 5-position, which enhances its biological activity.
The uniqueness of this compound lies in its combination of the thiadiazole ring with the isonicotinamide moiety, which imparts distinct biological activities and potential therapeutic applications.
属性
IUPAC Name |
N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-2-3-9-14-15-11(17-9)13-10(16)8-4-6-12-7-5-8/h4-7H,2-3H2,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCHCAVXVRRZOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
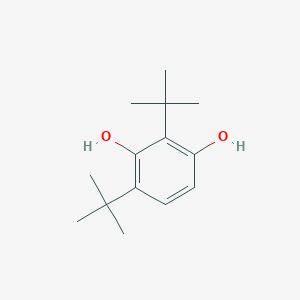
![methyl (4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B6141341.png)
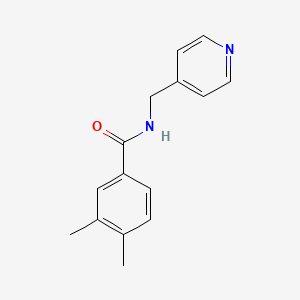
![2-[(3-hydroxyphenyl)methylidene]indene-1,3-dione](/img/structure/B6141352.png)
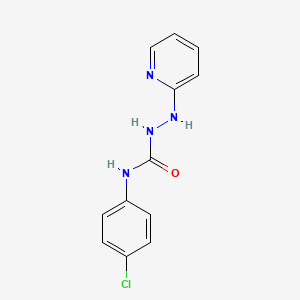
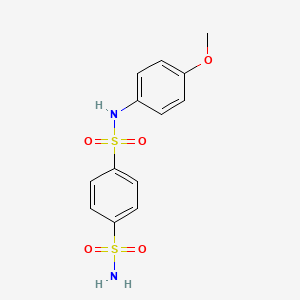
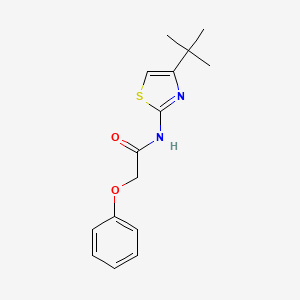
![[1-(Benzenesulfonyl)piperidin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B6141365.png)
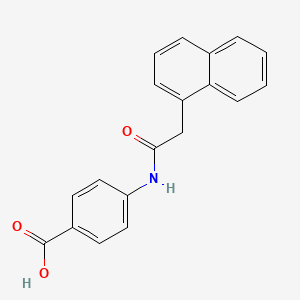
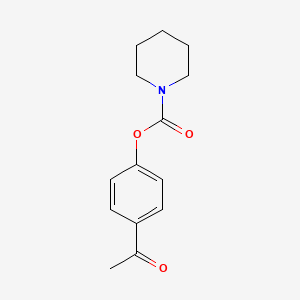
![N-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B6141383.png)
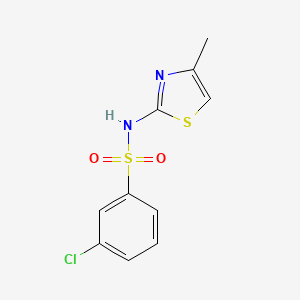
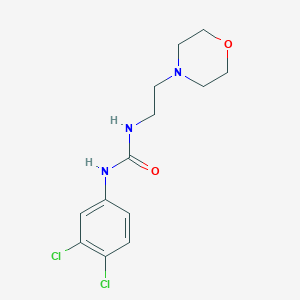
![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B6141416.png)
